Diphenylchlorosilane

Catalog No.
S1540297
CAS No.
1631-83-0
M.F
C12H10ClSi
M. Wt
217.74 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diphenylchlorosilane

CAS Number

1631-83-0

Product Name

Diphenylchlorosilane

Molecular Formula

C12H10ClSi

Molecular Weight

217.74 g/mol

InChI

InChI=1S/C12H10ClSi/c13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H

InChI Key

YCITZMJNBYYMJO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)Cl

Canonical SMILES

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)Cl

The exact mass of the compound Chlorodiphenylsilane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Diphenylchlorosilane is a monofunctional organosilicon compound featuring two phenyl groups and a reactive chlorine atom attached to a silicon hydride core. This structure provides a balance of steric hindrance and reactivity, making it a crucial intermediate for synthesizing silicone polymers, particularly for enhancing thermal stability and mechanical properties in the resulting materials. It is widely used as a silylating agent to protect alcohol functional groups in multi-step organic synthesis and as a precursor for various silicon-containing compounds and materials.

Substituting Diphenylchlorosilane requires careful consideration of functionality and steric effects, as common alternatives are not directly interchangeable. Using a difunctional analog like Dichlorodiphenylsilane or a trifunctional one like Phenyltrichlorosilane would fundamentally alter polymerization outcomes, leading to cross-linked networks instead of linear chains. Opting for a less sterically hindered alkylchlorosilane, such as Dimethyldichlorosilane, results in significantly higher reactivity and lower hydrolytic stability, which can be detrimental to controlled reactions. Conversely, a more hindered reagent like Triphenylchlorosilane may render reactions impractically slow. The specific molecular architecture of Diphenylchlorosilane provides a unique combination of monofunctionality for linear polymer growth and intermediate steric bulk for selective protection chemistry that cannot be replicated by these common substitutes.

Enabling Controlled Polymer Architecture vs. Cross-linking Agents

As a monofunctional precursor, Diphenylchlorosilane is essential for controlling polymer chain length and preventing premature termination or uncontrolled cross-linking. In contrast, difunctional (e.g., Dichlorodiphenylsilane) and trifunctional (e.g., Phenyltrichlorosilane) analogs introduce branching and network formation. The use of Diphenylchlorosilane allows for the synthesis of linear polydiphenylsiloxanes or for end-capping polymer chains, a level of structural control that multi-functional silanes cannot provide.

Evidence DimensionPolymerization Functionality
Target Compound DataMonofunctional: Enables linear chain propagation and end-capping.
Comparator Or BaselineDichlorodiphenylsilane (Difunctional), Phenyltrichlorosilane (Trifunctional): Cause chain branching and cross-linking.
Quantified DifferenceQualitative difference in polymer topology (Linear vs. Network).
ConditionsStandard siloxane polymerization synthesis.

For applications requiring linear, non-cross-linked silicone polymers with specific molecular weights and properties, monofunctional Diphenylchlorosilane is the required choice over multi-functional alternatives.

Balanced Reactivity and Stability for Protecting Group Chemistry

The steric bulk of the two phenyl groups in Diphenylchlorosilane provides greater stability to the resulting silyl ether compared to less hindered analogs like Trimethylchlorosilane (TMSCl). However, it is less bulky than Triphenylchlorosilane, allowing for more practical reaction times. This intermediate level of steric hindrance enables selective protection of primary alcohols in the presence of secondary alcohols. In contrast, less hindered reagents like TMSCl are less selective, while more hindered reagents can be too slow for practical use. The hydrolytic stability of phenyl-substituted chlorosilanes is also greater than that of methyl-substituted analogs like Dimethyldichlorosilane, which reacts vigorously with water. This improved stability allows for better handling and control during synthesis.

Evidence DimensionReactivity & Stability
Target Compound DataIntermediate steric hindrance and moderate reactivity; forms stable silyl ethers.
Comparator Or BaselineTrimethylchlorosilane (less hindered, more reactive, less stable ether); Triphenylchlorosilane (more hindered, less reactive); Dimethyldichlorosilane (highly reactive with water).
Quantified DifferenceQualitative but well-established rank order: Stability (Triphenyl > Diphenyl > Triethyl > Trimethyl); Reactivity (Trimethyl > Triethyl > Diphenyl > Triphenyl).
ConditionsSilylation of alcohols in organic synthesis.

This compound offers a tunable balance of reactivity and stability, making it the preferred choice for selective protection schemes where less or more hindered silanes would fail.

Synthesis of Linear, Phenyl-Functionalized Silicone Polymers

Diphenylchlorosilane is the appropriate choice when the objective is to synthesize linear silicone polymers or copolymers incorporating phenyl groups. These phenyl groups enhance thermal stability and modify the mechanical properties of the final material. Its monofunctional nature is critical for controlling polymerization and achieving target molecular weights without the risk of gelation or network formation that would occur with di- or tri-functional silane substitutes.

Selective Protection of Primary Alcohols in Complex Synthesis

In multi-step organic synthesis involving molecules with multiple hydroxyl groups, Diphenylchlorosilane is used for the selective protection of primary alcohols. Its steric profile allows it to react preferentially with less hindered primary alcohols over more hindered secondary or tertiary ones. This selectivity is a key advantage over smaller, more reactive silylating agents that may not differentiate between alcohol types.

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

1631-83-0

Wikipedia

Benzene, 1,1'-(chlorosilylene)bis-

General Manufacturing Information

Benzene, 1,1'-(chlorosilylene)bis-: ACTIVE

Dates

Last modified: 08-15-2023

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